2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol
Description
Nomenclature and Structural Classification
2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol is a chemical compound that can be classified as a substituted phenoxyethanol (B1677644) derivative. ontosight.ai Its structure features a phenol (B47542) ring linked to an ethanol (B145695) group via an ether bond, with a 1,1-dimethylpropyl (or tert-amyl) group attached to the para position of the phenol ring. ontosight.ai The systematic naming and various identifiers for this compound are crucial for its unambiguous identification in the scientific literature.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(4-(tert-pentyl)phenoxy)ethan-1-ol . sigmaaldrich.com It is also commonly referred to by several synonyms, including 2-(p-tert-Amylphenoxy)ethanol and Ethanol, 2-[p-(1,1-dimethylpropyl)phenoxy]-. nist.gov These names all describe the same molecular structure, which consists of a central benzene (B151609) ring substituted with an ether linkage to an ethanol molecule and a branched five-carbon alkyl group.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | 2-(4-tert-pentylphenoxy)ethanol sigmaaldrich.com |
| CAS Number | 6382-07-6 sigmaaldrich.com |
| Molecular Formula | C13H20O2 nist.gov |
| Molecular Weight | 208.30 g/mol nist.gov |
| Synonyms | 2-(p-tert-Amylphenoxy)ethanol, 2-(p-tert-Pentylphenoxy)ethanol, p-t-Amylphenoxyethanol nist.gov |
Historical Context of Aryl Ether and Alcohol Chemistry
The synthesis of aryl ethers and the chemistry of alcohols are foundational aspects of organic chemistry with a rich historical background. The development of methods to form the aryl ether linkage present in this compound can be traced back to classic reactions that are still in use today.
One of the earliest and most fundamental methods for forming an ether bond is the Williamson ether synthesis , developed in the 1850s. This reaction typically involves the reaction of an alkoxide with a primary alkyl halide. In the context of aryl ethers, a phenoxide is used as the nucleophile. The synthesis of phenoxyethanol itself was first reported in the late 19th century. maha.asia This reaction laid the groundwork for the synthesis of a vast array of substituted aryl ethers, including those with complex alkyl groups.
Another historically significant method is the Ullmann condensation , which involves the copper-catalyzed reaction of an aryl halide with an alcohol. rsc.org While traditionally requiring harsh reaction conditions, modern advancements have led to milder and more efficient protocols. rsc.org
The 20th century saw the advent of transition metal-catalyzed cross-coupling reactions, which have revolutionized the synthesis of aryl ethers. The Buchwald-Hartwig amination , for instance, was extended to the formation of carbon-oxygen bonds, providing a powerful tool for the synthesis of aryl ethers from aryl halides and alcohols under relatively mild conditions. nih.gov These methods have significantly expanded the scope of accessible aryl ether structures, including sterically hindered compounds.
Contemporary Research Significance of Branched Alkyl Aryl Ether Alcohols
Branched alkyl aryl ether alcohols, such as this compound, are of contemporary interest in various fields of chemical research due to the influence of the branched alkyl group on the compound's physical and chemical properties. The bulky 1,1-dimethylpropyl group can impart increased solubility in nonpolar media, modify the surfactant properties, and influence the reactivity of the alcohol and aryl moieties.
These compounds find applications as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. ontosight.ai The presence of both a nucleophilic alcohol and an aromatic ring that can undergo electrophilic substitution provides multiple avenues for further functionalization.
In the field of materials science, phenoxyethanol derivatives are used in the formulation of coatings, adhesives, and cleaning products due to their solvent properties. ontosight.ai The branched alkyl chain can enhance their performance in these applications by modifying properties such as viscosity and surface tension.
Furthermore, the study of such molecules contributes to a deeper understanding of structure-property relationships. For instance, the steric hindrance provided by the branched alkyl group can influence the kinetics and selectivity of reactions at the nearby functional groups. Research in this area continues to explore the synthesis of novel branched alkyl aryl ether alcohols and to evaluate their potential in a range of applications.
Table 2: Illustrative Research Applications of Substituted Phenoxyethanol Derivatives
| Application Area | Role of the Compound | Potential Impact of Branched Alkyl Group |
|---|---|---|
| Fragrance Industry | Fragrance ingredient with a pleasant odor and stability ontosight.ai | Modification of scent profile and volatility |
| Polymer Chemistry | Monomer or additive in polymer synthesis | Alteration of polymer properties such as flexibility and solubility |
| Surfactant Chemistry | Component of surfactant formulations | Enhanced emulsification and surface activity |
| Organic Synthesis | Versatile chemical intermediate ontosight.ai | Steric control in subsequent chemical transformations |
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(2-methylbutan-2-yl)phenoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-4-13(2,3)11-5-7-12(8-6-11)15-10-9-14/h5-8,14H,4,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXDXUTVAFRBKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1064299 | |
| Record name | Ethanol, 2-[4-(1,1-dimethylpropyl)phenoxy]- | |
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Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6382-07-6 | |
| Record name | 2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6382-07-6 | |
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| Record name | 2-(p-tert-Pentylphenoxy)ethanol | |
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| Record name | 2-(p-tert-Pentylphenoxy)ethanol | |
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| Record name | Ethanol, 2-[4-(1,1-dimethylpropyl)phenoxy]- | |
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| Record name | Ethanol, 2-[4-(1,1-dimethylpropyl)phenoxy]- | |
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| Record name | 2-[4-(1,1-dimethylpropyl)phenoxy]ethanol | |
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| Record name | 2-(P-TERT-PENTYLPHENOXY)ETHANOL | |
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Synthetic Methodologies for 2 4 1,1 Dimethylpropyl Phenoxy Ethanol and Analogous Structures
Classical Approaches to Ether Synthesis
Traditional methods for forming ether linkages remain fundamental in organic synthesis and are widely applied to the production of phenoxyethanol (B1677644) derivatives.
Williamson Ether Synthesis and its Adaptations for Phenoxyethanol Derivatives
The Williamson ether synthesis is a cornerstone in the preparation of both symmetrical and asymmetrical ethers. wikipedia.org The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving a deprotonated alcohol (an alkoxide) as the nucleophile and an organohalide as the electrophile. wikipedia.orgmasterorganicchemistry.com
For the synthesis of 2-[4-(1,1-dimethylpropyl)phenoxy]ethanol, this method involves two primary approaches:
Reacting the sodium or potassium salt of 4-(1,1-dimethylpropyl)phenol with a 2-haloethanol, such as 2-chloroethanol (B45725) or 2-bromoethanol.
Reacting 4-(1,1-dimethylpropyl)phenoxy-substituted halide with ethylene (B1197577) glycol under basic conditions.
The first approach is generally preferred. The phenol (B47542) is first deprotonated with a strong base like sodium hydride (NaH), potassium hydride (KH), or sodium hydroxide (B78521) (NaOH) to form the more nucleophilic phenoxide ion. masterorganicchemistry.comyoutube.com This phenoxide then attacks the primary alkyl halide (e.g., 2-chloroethanol) to form the ether bond. wikipedia.org Because the reaction follows an SN2 pathway, primary alkyl halides are the best electrophiles to avoid competing elimination reactions, which are common with secondary and tertiary halides. masterorganicchemistry.com Aprotic polar solvents such as acetonitrile (B52724) or N,N-dimethylformamide (DMF) are often used to accelerate the reaction rate. chem-station.com Typical reaction temperatures range from 50 to 100 °C, with reaction times of 1 to 8 hours. wikipedia.org A patent describes a method for producing phenoxyethanol by reacting a phenolate (B1203915) with a monohalohydrin (like 2-chloroethanol) in an aqueous solution at temperatures up to the boiling point of the mixture, achieving yields of 80% to 85%. google.com
| Reactant 1 | Reactant 2 | Base | Catalyst | Solvent | Temperature (°C) | Yield (%) | Ref |
| 4-Ethylphenol | Methyl iodide | 25% NaOH | Tetrabutylammonium bromide | N/A | Reflux | N/A | utahtech.edu |
| Phenolate | 2-Haloethanol | N/A | None | Aqueous | ≤ Boiling Point | 80-85 | google.com |
| Alcohol (general) | Alkyl Halide (primary) | NaH, KH | None | Acetonitrile, DMF | 50-100 | 50-95 | wikipedia.org |
Bimolecular Dehydration of Alcohols in Ether-Alcohol Formation
The acid-catalyzed bimolecular dehydration of alcohols is a method primarily used for the synthesis of symmetrical ethers from primary, unhindered alcohols. youtube.comlibretexts.org The reaction typically involves heating the alcohol in the presence of a strong acid, such as sulfuric acid. youtube.com One alcohol molecule is protonated to form a good leaving group (water), which is then displaced by a second alcohol molecule in an SN2 reaction. libretexts.orglibretexts.org
This method is generally not appropriate for the preparation of asymmetrical ethers like this compound. libretexts.orgquora.com If a mixture of two different alcohols, such as 4-(1,1-dimethylpropyl)phenol and ethylene glycol, were used, the reaction would produce a statistical mixture of three different ether products: two symmetrical ethers (from each alcohol self-condensing) and the desired asymmetrical ether. quora.comdoubtnut.com Separating the desired product from this mixture would be challenging and lead to low yields. Furthermore, the high temperatures required (typically over 150°C) can lead to competing unimolecular dehydration, forming alkenes, especially with secondary and tertiary alcohols. libretexts.orgbritannica.com
Advanced Catalytic and Green Chemistry Routes
Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methodologies. These include transition metal-catalyzed reactions and routes that utilize safer reagents and maximize atom economy.
Transition Metal-Mediated Etherification Reactions
Transition metal catalysis, particularly using copper, offers a powerful alternative to the classical Williamson synthesis for forming C-O bonds, especially for aryl ethers. The Ullmann condensation, a copper-catalyzed reaction between a phenol and an aryl halide, is a well-established method for diaryl ether synthesis. tandfonline.com Modern adaptations of this reaction have expanded its scope to include the synthesis of alkyl aryl ethers under milder conditions. tandfonline.comorganic-chemistry.org
The synthesis of this compound via this route would involve the cross-coupling of 4-(1,1-dimethylpropyl)phenol with a 2-haloethanol, or more commonly, the coupling of a 4-(1,1-dimethylpropyl)aryl halide with an alcohol. Research has shown that copper(I) iodide (CuI) is an effective catalyst, often used in conjunction with a ligand and a base. acs.orgmit.edu Ligands such as 1,10-phenanthroline, N,N-dimethylglycine, picolinic acid, or various diamides can facilitate the reaction, allowing for lower reaction temperatures and improved yields. organic-chemistry.orgacs.orgmit.edu Common bases include cesium carbonate (Cs₂CO₃) and potassium phosphate (B84403) (K₃PO₄). acs.orgmit.edu These reactions are typically carried out in solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO). acs.orgmit.edu While highly effective for many aryl ethers, these methods can be limited by the cost of catalysts and ligands and the need for careful optimization for specific substrates. nih.gov
| Aryl Halide | Alcohol/Phenol | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Ref |
| Aryl Iodides | Aliphatic Alcohols | CuI | N,N-Dimethylglycine | K₂CO₃ | Dioxane | 110 | organic-chemistry.org |
| Iodoferrocene | Phenols | CuI | TMHD | Cs₂CO₃ | NMP | 110 | acs.org |
| Aryl Iodides/Bromides | Phenols | CuI | Picolinic Acid | K₃PO₄ | DMSO | 110 | mit.edu |
| Aryl Iodides | Phenols | CuI | 1,3-Diphenyl-1,3-propanedione | KF/Al₂O₃ | N/A | 120 | tandfonline.com |
Reduction of Ester Precursors to Ether Alcohols
An alternative, multi-step approach to synthesizing ether alcohols involves the reduction of a corresponding ester precursor. For this compound, this would entail a two-step sequence:
Esterification: First, 4-(1,1-dimethylpropyl)phenol is reacted with a haloacetic acid ester, such as ethyl chloroacetate, under basic conditions (a variation of the Williamson ether synthesis) to form ethyl 2-[4-(1,1-dimethylpropyl)phenoxy]acetate. jocpr.com
Reduction: The resulting ester is then reduced to the primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H) are effective for this transformation, selectively reducing the ester group to an alcohol without affecting the aromatic ring. google.com
A patent describes the reduction of a phenoxyacetic acid ester to the corresponding alcohol using DIBAL-H in toluene, with the reaction temperature kept below 25°C. google.com While this method is reliable, it is less atom-economical than direct routes due to the multi-step nature and the use of stoichiometric amounts of strong reducing agents.
Nucleophilic Addition Reactions with Epoxides or Cyclic Carbonates
The reaction of phenols with ethylene oxide is a major industrial method for producing phenoxyethanol and its derivatives. google.comgoogle.com This reaction involves the nucleophilic ring-opening of the strained epoxide ring by a phenoxide ion. vaia.comjsynthchem.com The reaction is typically carried out under basic catalysis at elevated temperatures and pressures. google.comgoogle.com Common catalysts include sodium hydroxide, potassium hydroxide, or sodium acetate (B1210297). google.com A key challenge is controlling the selectivity for the desired mono-ethoxylated product, as the primary alcohol formed can react further with ethylene oxide to produce poly(ethylene glycol) ethers like 2-(2-phenoxyethoxy)ethanol. google.com One patented method describes reacting phenol with ethylene oxide at 145-150°C and 0.13-0.5 MPa, achieving product yields over 95%. google.com
A greener and safer alternative to using highly reactive and gaseous ethylene oxide is the reaction with ethylene carbonate. researchgate.netrsc.org This reaction proceeds by the nucleophilic attack of the phenoxide on the carbonate, followed by the elimination of carbon dioxide to yield the final product. rsc.org The reaction can be catalyzed by various bases, such as potassium fluoride (B91410) or alkali-loaded zeolites, and is often performed solvent-free at high temperatures (e.g., 160°C). rsc.orgprepchem.com This approach offers high selectivity and yield; one study reported 99% conversion of phenol to 2-phenoxyethanol (B1175444) using potassium fluoride as a catalyst at 160°C. prepchem.com Another study using Na-mordenite catalysts achieved up to 75% phenol conversion with 100% selectivity to phenoxyethanol. researchgate.netrsc.org
| Phenol | Alkylating Agent | Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Yield/Conversion | Ref |
| Phenol | Ethylene Oxide | NaOH | N/A | 150 | 0.13-0.5 | 95.98% Yield | google.com |
| Phenol | Ethylene Carbonate | Potassium Fluoride | None | 160 | N/A | 99% Conversion | prepchem.com |
| Phenol | Ethylene Carbonate | Na-Mordenite | None | 210 | N/A | 100% Conversion, 82% Selectivity | researchgate.net |
Mechanistic Investigations of Ether Bond Formation
The creation of the alkyl aryl ether linkage in molecules like this compound is central to their synthesis. Understanding the underlying mechanisms is crucial for optimizing reaction conditions and achieving desired yields and purity. The two primary mechanistic families governing this transformation are nucleophilic substitution and electrophilic addition.
Nucleophilic Substitution Pathways
Nucleophilic substitution reactions are a cornerstone of ether synthesis, involving the attack of a nucleophile on an electrophilic carbon atom, leading to the displacement of a leaving group. wikipedia.org For the synthesis of alkyl aryl ethers, this typically involves a phenoxide ion acting as the nucleophile and an alkyl halide or sulfonate as the electrophile. masterorganicchemistry.comrsc.org
The most prominent of these pathways is the Williamson Ether Synthesis . This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com In this process, an alkoxide or phenoxide ion performs a backside attack on an alkyl halide or another substrate with a good leaving group (e.g., a tosylate). wikipedia.org The reaction occurs in a single, concerted step where the new carbon-oxygen bond forms simultaneously as the carbon-leaving group bond breaks. masterorganicchemistry.com This mechanism dictates a preference for primary alkyl halides, as steric hindrance in secondary and especially tertiary alkyl halides favors a competing elimination (E2) pathway. wikipedia.orgmasterorganicchemistry.com
Another significant method is the Mitsunobu Reaction . This reaction allows for the coupling of an alcohol and a phenolic component under mild conditions, using a combination of a phosphine (B1218219) (like triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD). researchgate.netthieme-connect.de The reaction mechanism is complex but effectively activates the alcohol to undergo substitution by the phenoxide. A key feature of the Mitsunobu reaction is that it typically proceeds with a complete inversion of stereochemistry at the alcohol's carbon center, making it a powerful tool for stereospecific synthesis. researchgate.net
Ullmann Condensation represents a third pathway, particularly useful for forming diaryl ethers but also applicable to some alkyl aryl ethers. This copper-catalyzed reaction involves the coupling of an aryl halide with an alcohol or phenol. thieme-connect.deorganic-chemistry.org Modern iterations of this method utilize various ligands to improve reaction efficiency and conditions. organic-chemistry.org
The following table summarizes key aspects of these nucleophilic substitution pathways.
| Reaction | Nucleophile | Electrophile | Key Reagents/Catalysts | Mechanism | Stereochemistry |
| Williamson Synthesis | Phenoxide | Primary Alkyl Halide/Tosylate | Strong Base (e.g., NaH) | SN2 | Inversion |
| Mitsunobu Reaction | Phenol | Alcohol | PPh₃, DEAD/DIAD | SN2-type | Inversion researchgate.net |
| Ullmann Condensation | Phenol/Phenoxide | Aryl Halide | Copper Catalyst, Ligands | Catalytic Cycle | Varies |
Electrophilic Addition Mechanisms
Electrophilic addition provides an alternative route to ether formation, particularly when starting with unsaturated precursors like alkenes. In this mechanism, the π-bond of the alkene acts as a nucleophile, attacking an electrophile. libretexts.org This generates a carbocation intermediate, which is then captured by a nucleophile—in this case, a phenol or alcohol—to form the ether. libretexts.orgyoutube.com
A common example is the acid-catalyzed addition of an alcohol or phenol to an alkene. organic-chemistry.orglibretexts.org The reaction is initiated by the protonation of the alkene's double bond by a strong acid, forming the most stable possible carbocation (Markovnikov's rule). libretexts.org The oxygen atom of the phenol then acts as a nucleophile, attacking the carbocation. A final deprotonation step yields the ether product. libretexts.org
Another relevant method is alkoxymercuration-demercuration . This two-step procedure provides a way to achieve Markovnikov addition of an alcohol across a double bond without the risk of carbocation rearrangements. libretexts.org The alkene is first treated with an alcohol in the presence of a mercury salt, such as mercuric trifluoroacetate. libretexts.org This is followed by a demercuration step using a reducing agent like sodium borohydride (B1222165) (NaBH₄) to replace the mercury with hydrogen, resulting in the final ether product. libretexts.org
The general mechanism for acid-catalyzed electrophilic addition is as follows:
Electrophilic Attack : The alkene's π electrons attack a proton (H⁺) from the acid catalyst, forming a C-H bond and a carbocation intermediate. libretexts.org
Nucleophilic Capture : The electron-rich oxygen of the phenol attacks the electron-deficient carbocation. libretexts.org
Deprotonation : A base (often the solvent or the conjugate base of the acid catalyst) removes the proton from the newly added phenolic oxygen, yielding the neutral ether and regenerating the acid catalyst. libretexts.org
Stereochemical Control in the Synthesis of Chiral Alkyl Aryl Ethers
When the alkyl portion of an alkyl aryl ether contains a chiral center, controlling the stereochemical outcome of the synthesis becomes paramount. The choice of synthetic methodology directly influences the stereochemistry of the product.
For syntheses proceeding through nucleophilic substitution, the Mitsunobu reaction is particularly valuable for its well-defined stereochemical outcome. The reaction proceeds with a clean inversion of configuration at the chiral carbon of the alcohol. researchgate.net This allows for the conversion of a chiral alcohol of a known configuration into a chiral ether with the opposite configuration in a predictable manner.
The Williamson ether synthesis , being a classic SN2 reaction, also proceeds with an inversion of configuration. masterorganicchemistry.com If a chiral secondary alkyl halide or tosylate is used, the incoming phenoxide nucleophile will attack from the side opposite the leaving group, resulting in an inversion of the stereocenter. However, the risk of elimination as a side reaction is higher for secondary substrates compared to the Mitsunobu reaction. masterorganicchemistry.com
Methods have also been developed for the enantioselective arylation of alcohols. Transition-metal-free approaches using ortho-substituted diaryliodonium salts have been shown to form sterically congested tertiary alkyl aryl ethers. acs.org Furthermore, enantioselective palladium-catalyzed reactions can be used to construct chiral backbones found in molecules like chromans. acs.org Asymmetric allylic alkylations, catalyzed by transition metals like palladium or iridium, can transform racemic starting materials into optically active alkyl aryl ethers. thieme-connect.deorganic-chemistry.org These catalytic systems use chiral ligands to control the facial selectivity of the nucleophilic attack, leading to high enantioselectivity in the final product.
The table below outlines strategies for achieving stereochemical control.
| Method | Stereochemical Principle | Typical Substrates | Outcome |
| Mitsunobu Reaction | SN2-type mechanism with defined transition state | Chiral secondary alcohols | Predictable inversion of configuration researchgate.net |
| Williamson Synthesis | SN2 backside attack | Chiral secondary alkyl halides/tosylates | Inversion of configuration (competes with elimination) masterorganicchemistry.com |
| Asymmetric Catalysis | Use of chiral transition metal complexes (e.g., Ir, Pd) | Achiral allylic electrophiles | Enantioselective formation of one enantiomer organic-chemistry.org |
Chemical Reactivity and Transformation Studies of 2 4 1,1 Dimethylpropyl Phenoxy Ethanol
Reactions Involving the Hydroxyl Functional Group
The terminal primary alcohol of 2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol is a versatile functional group that readily participates in esterification and oxidation reactions.
Esterification Pathways
Esterification of the primary hydroxyl group can be achieved through several established synthetic methodologies, most notably the Fischer esterification and acylation with acid derivatives.
Fischer Esterification: This acid-catalyzed reaction involves heating the alcohol with a carboxylic acid. The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. For instance, the reaction with acetic acid in the presence of a strong acid catalyst like sulfuric acid would yield 2-[4-(1,1-Dimethylpropyl)phenoxy]ethyl acetate (B1210297).
Acylation with Acid Anhydrides and Chlorides: A more direct and often higher-yielding approach involves the use of more reactive acylating agents. Acetic anhydride (B1165640), for example, reacts with the alcohol, typically in the presence of a base catalyst such as pyridine (B92270) or a catalytic amount of a strong acid, to form the corresponding acetate ester. organic-chemistry.org Similarly, acyl chlorides react readily with the alcohol to produce esters. These reactions are generally faster and not reversible under the reaction conditions.
Interactive Data Table: Illustrative Esterification Reactions
| Acylating Agent | Catalyst | Product | Representative Yield (%) |
| Acetic Acid | H₂SO₄ | 2-[4-(1,1-Dimethylpropyl)phenoxy]ethyl acetate | 60-70 |
| Acetic Anhydride | Pyridine | 2-[4-(1,1-Dimethylpropyl)phenoxy]ethyl acetate | >90 |
| Benzoyl Chloride | Triethylamine (B128534) | 2-[4-(1,1-Dimethylpropyl)phenoxy]ethyl benzoate | >95 |
Oxidation Reactions of the Alcohol Moiety
The primary alcohol group of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent.
Oxidation to Aldehydes: Selective oxidation to the aldehyde, 2-[4-(1,1-Dimethylpropyl)phenoxy]acetaldehyde, requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) is a common reagent for this transformation, typically carried out in an anhydrous solvent like dichloromethane. khanacademy.orgyoutube.comyoutube.comdoubtnut.com The reaction with PCC is known to effectively stop at the aldehyde stage for primary alcohols. youtube.com
Oxidation to Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol directly to the corresponding carboxylic acid, 2-[4-(1,1-Dimethylpropyl)phenoxy]acetic acid. Reagents such as potassium permanganate (B83412) (KMnO₄), potassium dichromate (K₂Cr₂O₇) in acidic conditions, or chromic acid (Jones reagent) are suitable for this purpose. These powerful oxidants will fully oxidize the alcohol functionality.
Interactive Data Table: Oxidation Products
| Oxidizing Agent | Solvent | Primary Product |
| Pyridinium Chlorochromate (PCC) | Dichloromethane | 2-[4-(1,1-Dimethylpropyl)phenoxy]acetaldehyde |
| Potassium Permanganate (KMnO₄) | Water/Base | 2-[4-(1,1-Dimethylpropyl)phenoxy]acetic acid |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone | 2-[4-(1,1-Dimethylpropyl)phenoxy]acetic acid |
Reactions at the Ether Linkage
The ether linkage in this compound, specifically the aryl-alkyl ether bond, is generally stable but can be cleaved under forcing conditions.
Cleavage Mechanisms of Aryl-Alkyl Ether Bonds
The cleavage of aryl-alkyl ethers is typically achieved by treatment with strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). researchgate.net The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. In the case of an aryl-alkyl ether, the cleavage invariably occurs at the alkyl-oxygen bond because the carbon of the aromatic ring is sp² hybridized and resistant to nucleophilic attack. This results in the formation of a phenol (B47542) and an alkyl halide.
For this compound, treatment with refluxing HBr would yield 4-(1,1-dimethylpropyl)phenol and 2-bromoethanol.
Nucleophilic Substitution Reactions Involving the Ether Moiety
Direct nucleophilic substitution at the ether linkage is not a feasible reaction pathway. However, the hydroxyl group can be converted into a good leaving group, such as a tosylate, which can then undergo nucleophilic substitution. This two-step process allows for the introduction of various nucleophiles at the terminal position of the ethyl chain. For example, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine converts the alcohol to a tosylate. masterorganicchemistry.com This tosylate is an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles.
Interactive Data Table: Nucleophilic Substitution via Tosylate Intermediate
| Step 1: Reagent | Intermediate | Step 2: Nucleophile | Final Product |
| p-Toluenesulfonyl chloride | 2-[4-(1,1-Dimethylpropyl)phenoxy]ethyl tosylate | Sodium cyanide (NaCN) | 3-[4-(1,1-Dimethylpropyl)phenoxy]propanenitrile |
| p-Toluenesulfonyl chloride | 2-[4-(1,1-Dimethylpropyl)phenoxy]ethyl tosylate | Sodium azide (B81097) (NaN₃) | 1-(2-azidoethoxy)-4-(1,1-dimethylpropyl)benzene |
| p-Toluenesulfonyl chloride | 2-[4-(1,1-Dimethylpropyl)phenoxy]ethyl tosylate | Sodium iodide (NaI) | 1-(2-iodoethoxy)-4-(1,1-dimethylpropyl)benzene |
Transformations of the Aromatic Ring System
The benzene (B151609) ring in this compound is susceptible to electrophilic aromatic substitution reactions. The existing substituents, the p-(1,1-dimethylpropyl) group and the o-ethoxyethanol group, are both activating and ortho-, para-directing. Since the para position is already occupied by the bulky tert-amyl group, incoming electrophiles will primarily be directed to the positions ortho to the existing substituents.
Nitration: Nitration of the aromatic ring can be accomplished using a mixture of nitric acid and sulfuric acid. google.com The nitro group would be expected to add to the positions ortho to the activating groups.
Friedel-Crafts Acylation: This reaction introduces an acyl group onto the aromatic ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). khanacademy.orgyoutube.comnih.govmdpi.comresearchgate.net The bulky nature of the existing substituents might influence the regioselectivity of this reaction.
Electrophilic Aromatic Substitution Reactions
The phenoxy group in this compound is a potent activating group in electrophilic aromatic substitution (EAS) reactions. The oxygen atom's lone pairs of electrons are delocalized into the benzene ring, increasing the electron density, particularly at the ortho and para positions. This heightened nucleophilicity facilitates reactions with a variety of electrophiles. However, the bulky 1,1-dimethylpropyl group at the para position sterically hinders this site, leading to a strong preference for substitution at the ortho positions (adjacent to the ether linkage).
Common electrophilic aromatic substitution reactions applicable to phenol ethers include nitration, halogenation, and Friedel-Crafts reactions. youtube.com The specific conditions for these reactions can be tailored to achieve desired products, though the steric hindrance from the tertiary alkyl group remains a significant controlling factor. For instance, in reactions like Friedel-Crafts alkylation, the product is often more nucleophilic than the starting material, which can lead to over-alkylation. nih.gov
Research into the nitration of sterically hindered phenols, such as 2,6-dialkylphenols, indicates that dealkylation or degradation can occur under harsh traditional nitrating conditions (e.g., mixed nitric and sulfuric acids). google.com However, milder conditions, such as using 30 to 70 percent nitric acid in an inert hydrocarbon solvent, can achieve selective nitration. google.com In the case of this compound, where the para position is already occupied, nitration would be expected to occur at one of the ortho positions. Studies on complex molecules containing p-tert-butylphenoxy units have also demonstrated that ipso-nitration, the replacement of the alkyl group itself, can be achieved using specific reagents like tert-butyl nitrite, particularly when the ring is further activated by electron-donating substituents. researchgate.net
Table 1: Predicted Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagent/Catalyst | Expected Major Product(s) |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ (mild conditions) | 2-[2-Nitro-4-(1,1-dimethylpropyl)phenoxy]ethanol |
| Bromination | Br₂ in CH₂Cl₂ or CCl₄ | 2-[2-Bromo-4-(1,1-dimethylpropyl)phenoxy]ethanol |
| Friedel-Crafts Acylation | Acyl chloride/Lewis acid (e.g., AlCl₃) | 2-[2-Acyl-4-(1,1-dimethylpropyl)phenoxy]ethanol |
This interactive table summarizes the expected outcomes of key electrophilic aromatic substitution reactions on this compound based on the known reactivity of similar phenol ethers.
Hydrogenation and Aromatic Ring Functionalization
The aromatic ring of this compound can be saturated via catalytic hydrogenation to yield the corresponding cyclohexyl derivative. This transformation is of significant industrial interest as it converts planar aromatic compounds into three-dimensional saturated structures, which are valuable intermediates in pharmaceuticals and fine chemicals. nih.gov The hydrogenation of phenol derivatives typically yields cyclohexanols.
The stereochemical outcome of the hydrogenation is highly dependent on the catalyst and reaction conditions. Generally, transition-metal catalyzed hydrogenation of substituted arenes tends to produce the all-cis diastereomer due to the substrate's continuous coordination to the catalyst surface during the hydrogen addition. nih.gov However, recent studies on the hydrogenation of phenol derivatives have shown that a trans-selective hydrogenation can be achieved using a commercially available heterogeneous palladium catalyst. This method provides a route to trans-configured cyclohexanols, which are often more challenging to synthesize. Conversely, employing rhodium-based catalysts can switch the selectivity to favor the cis-isomer. nih.gov
Beyond complete saturation, the targeted functionalization of the C-H bonds of the aromatic ring represents a more advanced strategy for chemical transformation. While the inherent reactivity of phenols presents challenges due to the nucleophilicity of the hydroxyl group and the high activity of the ortho and para positions, various catalytic methods have been developed for regioselective C-H functionalization. nih.gov These methods allow for the introduction of new substituents with high precision, avoiding the need for pre-functionalized starting materials.
Table 2: Potential Hydrogenation and Functionalization Products
| Reaction Type | Catalyst/Reagents | Expected Product | Stereochemistry |
|---|---|---|---|
| Arene Hydrogenation | Pd/C, H₂ | 2-[4-(1,1-Dimethylpropyl)cyclohexyloxy]ethanol | Predominantly trans |
| Arene Hydrogenation | Rh/C, H₂ | 2-[4-(1,1-Dimethylpropyl)cyclohexyloxy]ethanol | Predominantly cis |
| C-H Arylation | Transition metal catalyst, Aryl halide | 2-[2-Aryl-4-(1,1-dimethylpropyl)phenoxy]ethanol | N/A |
This interactive table outlines the expected products from the hydrogenation and C-H functionalization of the aromatic ring of this compound.
Applications of 2 4 1,1 Dimethylpropyl Phenoxy Ethanol in Specialized Chemical Systems and Formulations
Role as a Chemical Intermediate in Organic Synthesis
With its reactive hydroxyl group and stable phenoxy ether linkage, 2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol serves as a crucial building block in the synthesis of more complex molecules. ontosight.ai Its bifunctional nature allows for a variety of chemical transformations, making it an important intermediate in the production of specialized chemicals for the pharmaceutical and agricultural industries.
While direct synthesis pathways for specific commercial drugs are proprietary and not always publicly disclosed, the structural motif of this compound is found in various biologically active molecules. The phenoxyethanol (B1677644) portion of the molecule can be modified to introduce different functional groups, which is a key strategy in medicinal chemistry for optimizing the pharmacological properties of a drug candidate. The bulky 1,1-dimethylpropyl group can influence the molecule's lipophilicity and how it interacts with biological targets. This compound can be used in the synthesis of various pharmaceutical intermediates, where the phenoxy ring and the ethanol (B145695) group can be further functionalized to create more complex molecular architectures.
The synthesis of certain agrochemicals involves the use of intermediates that are structurally related to this compound. One notable example is in the production of the acaricide Fenazaquin. While various synthesis routes for Fenazaquin exist, some patented methods start from precursors like 4-tert-butyl-phenol, which is structurally similar to the 4-(1,1-dimethylpropyl)phenol precursor of the title compound. The synthesis of Fenazaquin involves the etherification of a hydroxyl group on a quinazoline (B50416) ring with a phenethyl alcohol derivative. Although not a direct one-to-one starting material, the synthesis of analogous pesticide structures could potentially utilize this compound as a key intermediate for introducing the desired phenoxy-alkoxy side chain. For instance, a synthetic route for the pesticide pyriproxyfen (B1678527) involves an ether alcohol intermediate, highlighting the importance of this class of compounds in agrochemical synthesis. google.com
Table 1: Synthetic Pathways Involving Phenoxyethanol Derivatives
| Final Product Class | Intermediate Role of Phenoxyethanol Derivative | Key Reaction Type | Potential Functional Group Modification |
| Pharmaceutical Actives | Introduction of a specific lipophilic side chain | Etherification, Esterification | Modification of the terminal hydroxyl group |
| Agrochemicals (e.g., Acaricides) | Formation of the active molecule's core structure | Williamson ether synthesis | Halogenation of the aromatic ring |
Functionality as a Solvent in Formulations for Advanced Materials
The amphiphilic nature of this compound, possessing both polar and non-polar characteristics, makes it an effective solvent and coalescing agent in various formulations for advanced materials. ontosight.ai Its high boiling point and low volatility are also advantageous in these applications. ontosight.ai
In adhesive formulations, this compound can act as a solvent to control the viscosity and improve the wetting of the substrate. ontosight.ai Good substrate wetting is crucial for achieving strong adhesion. The ability of this compound to dissolve various resin components and its compatibility with both hydrophilic and hydrophobic surfaces make it a valuable additive in the formulation of high-performance adhesives. The presence of a phenoxy resin component in some adhesive formulations is known to increase tack and toughness. googleapis.com
Table 2: Properties of this compound Relevant to Coatings and Adhesives
| Property | Function in Formulation | Benefit |
| Coalescing Agent | Facilitates film formation in latex paints | Prevents cracking, improves film integrity |
| High Boiling Point | Slow evaporation rate | Allows for proper film curing and leveling |
| Good Solvency | Dissolves various resins and additives | Improves formulation homogeneity |
| Amphiphilic Nature | Improves substrate wetting | Enhances adhesion to diverse surfaces |
Metalworking fluids are complex mixtures of oils, water, and various additives that provide lubrication and cooling during machining operations. google.com Semi-synthetic metalworking fluids, which are emulsions of oil in water, require coupling agents to ensure the stability of the formulation. colonialchem.com Glycol ethers, including phenoxyethanol derivatives, can act as effective coupling agents, helping to solubilize the oil phase in the water phase and prevent phase separation. colonialchem.com The use of such additives is crucial for maintaining the performance and extending the lifespan of the metalworking fluid. google.com
Contribution to Formulation Stability and Solubility Enhancement
The molecular structure of this compound makes it an effective agent for stabilizing emulsions and enhancing the solubility of poorly soluble active ingredients in a variety of formulations.
Its amphiphilic character allows it to orient itself at the interface between oil and water phases, reducing the interfacial tension and thus stabilizing emulsions. This is particularly important in formulations such as creams, lotions, and certain pesticide formulations where a stable mixture of oil and water is required.
Chemical Role in Fragrance Development and Olfactory Properties
The compound this compound is utilized in the fragrance industry primarily for its favorable olfactory properties and its functional role as a stabilizer within complex scent formulations. ontosight.ai Its chemical structure, characterized by a phenoxy ethanol core with a bulky dimethylpropyl group, contributes to its desirable characteristics in perfumery.
Beyond its direct contribution to the scent, this compound also serves a crucial chemical function in fragrance formulations. Its properties as a solvent and fixative are integral to the stability and longevity of the final product. The compound's high boiling point and low volatility, inherent to its molecular structure, allow it to act as an effective fixative. ontosight.ai In this role, it helps to reduce the evaporation rate of more volatile fragrance components, thereby prolonging the scent's presence on the skin.
The olfactory and functional properties of this compound are summarized in the following table:
Olfactory and Functional Characteristics of this compound in Fragrance
| Property | Description |
|---|---|
| Odor Profile | Pleasant, with a likely mild, rosy, and floral character. |
| Role in Formulation | Fragrance ingredient, solvent, and fixative. |
| Contribution to Scent | Provides a subtle floral note and enhances the overall bouquet. |
| Fixative Action | Low volatility helps to prolong the fragrance's longevity on the skin. |
| Solvent Properties | Aids in the dissolution and blending of other aromatic components. |
| Stability | High chemical stability contributes to the shelf-life of the fragrance. |
In essence, this compound is a multifunctional ingredient in the perfumer's palette, contributing not only to the aromatic composition but also to the technical performance and stability of the final fragrance product.
Environmental Chemistry and Degradation Pathways of Phenoxyethanol Derivatives
Abiotic Degradation Mechanisms
Abiotic degradation involves non-biological processes that break down chemical compounds in the environment. For phenoxyethanol (B1677644) derivatives, the key abiotic mechanisms are hydrolysis and phototransformation.
The ether linkage in 2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol is generally stable and not susceptible to rapid hydrolysis under typical environmental pH and temperature conditions. Ether bonds are known to be resistant to cleavage by water in the absence of strong acids or catalysts. wikipedia.orgstackexchange.com While acid-catalyzed hydrolysis of ethers can occur, the conditions required are not commonly found in natural aqueous environments. acs.org Therefore, hydrolysis is not considered a significant degradation pathway for this compound in aquatic systems.
Phototransformation, or degradation initiated by light, can be a more significant abiotic degradation pathway for APEs. The presence of the aromatic ring in this compound allows for the absorption of ultraviolet (UV) radiation, which can lead to its breakdown. The process can be direct, through the absorption of photons by the molecule itself, or indirect, sensitized by other substances present in the water.
Research on other APEs has shown that their photodegradation can be initiated by hydroxyl radicals (•OH) generated through various photochemical processes in sunlit waters. dss.go.thresearchgate.net For instance, the presence of ferric iron (Fe(III)) can sensitize the photodegradation of APEs, leading to the shortening of the ethoxylate chain and the formation of various photoproducts, including aldehyde ethoxylates and the corresponding alkylphenol. dss.go.th The rate of phototransformation is influenced by factors such as water clarity, depth, and the concentration of photosensitizing agents.
Biotic Degradation Mechanisms
Biotic degradation, mediated by microorganisms, is the primary mechanism for the removal of this compound from the environment. The structure of APEs makes them susceptible to microbial attack, particularly in environments rich in microbial activity such as wastewater treatment plants and sediments.
The microbial degradation of APEs typically proceeds through a series of steps, with the initial and most well-documented pathway being the stepwise shortening of the polyoxyethylene chain. This process, known as O-dealkylation , involves the sequential cleavage of ethylene (B1197577) oxide units from the hydrophilic portion of the molecule. nih.govresearchgate.net This initial degradation can occur under both aerobic and anaerobic conditions. researchgate.net
Under aerobic conditions, bacteria can cleave the ether bond, separating the hydrophobic alkylphenol moiety from the hydrophilic ethoxylate chain. asm.orgnih.gov This cleavage can be initiated by oxygenase enzymes that introduce an oxygen atom adjacent to the ether linkage, forming an unstable hemiacetal that spontaneously breaks down. researchgate.net
The ultimate fate of the molecule depends on the environmental conditions. Aerobic conditions generally facilitate more complete degradation of the APE metabolites. nih.gov
The biodegradation of APEs like this compound leads to the formation of a complex mixture of intermediate metabolites. The persistence and potential toxicity of these metabolites are of significant environmental concern. nih.govservice.gov.uk
Key identified metabolites from the degradation of APEs include:
Short-chain APEs: These are formed through the initial shortening of the ethoxylate chain and include mono- and di-ethoxylates. researchgate.netnih.gov
Alkylphenols (APs): Cleavage of the ether bond results in the formation of the corresponding alkylphenol, in this case, 4-(1,1-Dimethylpropyl)phenol. These metabolites are generally more persistent and lipophilic than the parent compounds. nih.govresearchgate.net
Alkylphenoxy ethoxycarboxylates (APECs): Oxidation of the terminal alcohol group of the ethoxylate chain can form carboxylic acids. researchgate.netoup.com
Carboxylated Alkylphenoxy ethoxycarboxylates (CAPECs): Further oxidation can occur on the alkyl chain, leading to dicarboxylated metabolites. oup.com
The following table summarizes the major classes of biodegradation metabolites of APEs.
| Metabolite Class | General Structure | Formation Pathway |
| Short-chain APEs | R-Ph-O-(CH₂CH₂O)n-H (n=1, 2) | Stepwise shortening of the ethoxylate chain. researchgate.netnih.gov |
| Alkylphenols (APs) | R-Ph-OH | Cleavage of the ether bond. nih.govresearchgate.net |
| Alkylphenoxy ethoxycarboxylates (APECs) | R-Ph-O-(CH₂CH₂O)n-CH₂COOH | Oxidation of the terminal alcohol of the ethoxylate chain. researchgate.netoup.com |
| Carboxylated APECs (CAPECs) | HOOC-R'-Ph-O-(CH₂CH₂O)n-CH₂COOH | Oxidation of the alkyl chain. oup.com |
R represents the alkyl group, and Ph represents the phenyl group.
Factors Influencing Environmental Persistence and Transformation Kinetics
The persistence and rate of transformation of this compound and its degradation products in the environment are influenced by a variety of factors.
Aerobic vs. Anaerobic Conditions: The presence of oxygen is a critical factor. Aerobic conditions generally lead to more rapid and complete degradation of APEs and their metabolites. nih.gov Under anaerobic conditions, the degradation process is often slower and may lead to the accumulation of more persistent metabolites like alkylphenols. researchgate.net
Temperature: Microbial activity is temperature-dependent. Higher temperatures generally lead to faster degradation rates. proquest.com
Organic Matter and Sediment: APEs and their more hydrophobic metabolites, such as alkylphenols, have a tendency to partition into organic matter and sediments. nih.govvims.edu This partitioning can reduce their bioavailability to microorganisms and slow down their degradation.
Microbial Community: The composition and acclimation of the microbial population play a significant role. Environments with a history of exposure to APEs may harbor microbial communities that are more efficient at degrading these compounds. nih.gov
The half-lives of APEs in the environment can vary widely depending on these factors, ranging from days to weeks in water and potentially longer in sediments. nih.gov The degradation intermediates, particularly the alkylphenols, are generally more persistent than the parent APEs. service.gov.uk
Advanced Analytical Methodologies for Characterization and Quantification
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is fundamental to confirming the identity and structure of 2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework of a molecule. Although experimental spectra for this compound are not widely published, the expected chemical shifts (δ) and splitting patterns can be accurately predicted based on its molecular structure and data from analogous compounds.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The aromatic protons on the benzene (B151609) ring are expected to appear as two doublets, characteristic of a 1,4-disubstituted (para) pattern. Protons closer to the electron-donating ether and alkyl groups will be more shielded and appear at a slightly lower chemical shift. The protons of the ethoxy and dimethylpropyl groups will have chemical shifts and multiplicities determined by their neighboring protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. Due to molecular symmetry, the 1,4-disubstituted benzene ring will show four distinct signals. The carbons of the 1,1-dimethylpropyl and ethanol (B145695) side chains will also appear at characteristic chemical shifts. Carbons bonded to the electronegative oxygen atom (C-O) are expected to be deshielded and appear further downfield. docbrown.infolibretexts.org
Predicted ¹H and ¹³C NMR Data for this compound Predicted chemical shifts (δ) in ppm relative to TMS.
| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | |||
|---|---|---|---|---|
| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |
| -CH₂-CH₃ | ~ 0.6 - 0.7 | Triplet (t) | -CH₂-CH₃ | ~ 9 |
| -C(CH₃)₂- | ~ 1.2 - 1.3 | Singlet (s) | -C(CH₃)₂- | ~ 27 |
| -CH₂-CH₃ | ~ 1.6 - 1.7 | Quartet (q) | -C(CH₃)₂- | ~ 38 |
| -OH | Variable (broad s) | Singlet (s) | -CH₂-CH₃ | ~ 32 |
| -O-CH₂-CH₂-OH | ~ 3.9 - 4.0 | Triplet (t) | -O-CH₂-CH₂-OH | ~ 62 |
| -O-CH₂-CH₂-OH | ~ 4.0 - 4.1 | Triplet (t) | -O-CH₂-CH₂-OH | ~ 70 |
| Ar-H (ortho to -OR) | ~ 6.8 - 6.9 | Doublet (d) | Ar-C (ortho to -OR) | ~ 114 |
| Ar-H (ortho to -Alkyl) | ~ 7.2 - 7.3 | Doublet (d) | Ar-C (ortho to -Alkyl) | ~ 127 |
| Ar-C (ipso, C-Alkyl) | ~ 143 | |||
| Ar-C (ipso, C-O) | ~ 156 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure. libretexts.org
Key expected absorptions include a strong, broad band for the O-H stretching vibration of the alcohol group, typically centered around 3300-3400 cm⁻¹. libretexts.org The presence of C-H bonds in the alkyl groups will be indicated by strong absorptions in the 2850-3000 cm⁻¹ region. The aromatic ring gives rise to characteristic C=C stretching absorptions in the 1500-1600 cm⁻¹ region. Finally, the C-O stretching vibrations from both the ether and alcohol functionalities will produce strong, distinct bands in the fingerprint region, typically between 1050 and 1250 cm⁻¹. libretexts.org
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Alcohol (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |
| Alkyl (C-H) | C-H Stretch | 2850 - 2970 | Strong |
| Aromatic (C=C) | C=C Ring Stretch | 1500 - 1600 | Medium |
| Aromatic Ether (Ar-O-C) | C-O Stretch | 1230 - 1270 (asymmetric) | Strong |
| Primary Alcohol (R-CH₂-OH) | C-O Stretch | ~ 1050 | Strong |
| Aromatic (C-H) | C-H Out-of-Plane Bend | 800 - 850 | Strong |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound (molar mass ≈ 208.30 g/mol ), electron ionization (EI-MS) would yield a molecular ion peak (M⁺) at m/z ≈ 208. nist.gov
The fragmentation pattern provides valuable structural information. A key fragmentation pathway for this molecule is the cleavage of the C-C bond beta to the benzene ring within the tert-pentyl group. Loss of an ethyl radical (•C₂H₅) would result in a highly stable tertiary benzylic carbocation, giving a prominent peak at m/z 179. This is a characteristic fragmentation for compounds containing a tert-pentylphenyl group. nih.gov Another significant fragmentation could involve the cleavage of the ether bond or the ethanol side chain.
Predicted Major Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 208 | [C₁₃H₂₀O₂]⁺ | Molecular Ion (M⁺) |
| 179 | [M - C₂H₅]⁺ | Loss of ethyl radical from the 1,1-dimethylpropyl group |
| 149 | [M - C₂H₅ - CH₂O]⁺ | Subsequent loss from the m/z 179 fragment |
| 135 | [HOC₆H₄C(CH₃)₂]⁺ | Cleavage of the ether bond with rearrangement |
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. The primary chromophore in this compound is the substituted benzene ring.
The spectrum is expected to show absorptions characteristic of a phenol (B47542) ether. These arise from π → π* electronic transitions within the aromatic ring. Typically, substituted benzenes exhibit two main absorption bands: a strong primary band (E-band) around 200-220 nm and a weaker secondary band (B-band) with fine structure around 260-280 nm. The presence of the ether oxygen and the alkyl group (auxochromes) attached to the benzene ring is likely to cause a small bathochromic (red) shift of these absorption maxima to slightly longer wavelengths compared to unsubstituted benzene.
Chromatographic Separations for Purity and Mixture Analysis
Chromatographic methods are essential for separating this compound from impurities, starting materials, or other components in a mixture, as well as for its quantification.
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and determining the concentration of this compound. A reversed-phase HPLC (RP-HPLC) method would be most suitable, given the compound's moderate polarity.
In a typical RP-HPLC setup, a nonpolar stationary phase (like a C18 or C8 silica (B1680970) column) is used with a polar mobile phase. The separation is achieved by varying the composition of the mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. dergipark.org.trdergipark.org.tr Due to the presence of the phenoxy chromophore, UV detection is the most appropriate method for quantification, with the detection wavelength typically set at one of the absorption maxima, such as ~270 nm. dergipark.org.trdergipark.org.tr This method allows for high-resolution separation, providing accurate and precise quantification for quality control and stability testing. nih.govistanbul.edu.tr
General RP-HPLC Method Parameters for Analysis
| Parameter | Typical Condition |
|---|---|
| Stationary Phase (Column) | C18 (e.g., 150 mm x 4.6 mm, 5 µm) dergipark.org.tr |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water dergipark.org.trnih.gov |
| Flow Rate | 1.0 mL/min dergipark.org.trnih.gov |
| Column Temperature | Ambient or controlled (e.g., 30 °C) dergipark.org.tr |
| Detection | UV Absorbance at ~270 nm dergipark.org.tr |
| Injection Volume | 10 - 20 µL |
Gas Chromatography-Mass Spectrometry (GC/MS) with Derivatization Strategies
Direct analysis of this compound by GC-MS can be challenging due to its polarity, which arises from the terminal hydroxyl group. This polarity can lead to poor peak shape, tailing, and potential adsorption onto the chromatographic column, compromising analytical accuracy and reproducibility. To overcome these limitations, derivatization is employed to convert the polar hydroxyl group into a less polar, more volatile moiety. researchgate.net
Two common derivatization strategies applicable to this compound are silylation and acylation.
Silylation: This technique involves the replacement of the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. A widely used reagent for this purpose is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.net The resulting TMS ether of this compound is significantly more volatile and less polar, leading to improved chromatographic separation and peak symmetry. The reaction is typically rapid and quantitative. The mass spectrum of the derivatized compound will exhibit a characteristic mass shift and fragmentation pattern indicative of the TMS group, aiding in its identification.
Acylation: In this approach, the hydroxyl group is converted into an ester. This is often achieved using an acid anhydride (B1165640), such as heptafluorobutyric anhydride (HFBA), in the presence of a catalyst like triethylamine (B128534). scielo.org.za The resulting fluoroacyl ester is not only more volatile but also exhibits enhanced detectability, particularly with an electron capture detector (ECD), although it is also amenable to mass spectrometric detection. scielo.org.za
The selection of the derivatization strategy depends on the specific requirements of the analysis, including the desired sensitivity and the complexity of the sample matrix.
While specific GC-MS parameters for derivatized this compound are not extensively documented in the literature, a general approach based on the analysis of related alkylphenol ethoxylates can be proposed.
| Parameter | Silylation with BSTFA | Acylation with HFBA |
| Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide | Heptafluorobutyric anhydride |
| Catalyst | Often not required, but pyridine (B92270) can be used | Triethylamine |
| Solvent | Aprotic solvents like hexane (B92381) or acetonitrile | Hexane |
| Reaction Temperature | Room temperature to 60°C | 50°C |
| Reaction Time | 15-30 minutes | 30 minutes |
This table presents generalized derivatization conditions based on methodologies for similar alkylphenol ethoxylates and may require optimization for this compound.
The mass spectrum of underivatized this compound obtained by electron ionization (EI) provides a fingerprint for its identification. The key mass-to-charge ratios (m/z) and their relative intensities are summarized below.
| m/z | Relative Intensity (%) |
| 43 | 45 |
| 57 | 100 |
| 91 | 30 |
| 107 | 85 |
| 135 | 90 |
| 208 (M+) | 25 |
Data sourced from the NIST WebBook. nist.gov
Advanced Derivatization Techniques for Enhanced Analytical Sensitivity
For trace-level quantification of this compound, advanced derivatization techniques that significantly enhance the sensitivity of the analytical method are crucial. The use of fluorinated acylating reagents, such as heptafluorobutyric anhydride (HFBA), is a prime example of such a technique. scielo.org.za
The introduction of a polyfluorinated group into the molecule has several advantages. Firstly, it increases the volatility of the derivative, which is beneficial for GC analysis. Secondly, and more importantly, the presence of multiple fluorine atoms, which are highly electronegative, makes the derivative highly responsive to electron capture detection (ECD), a very sensitive detection method for halogenated compounds. When coupled with mass spectrometry, these derivatives also produce characteristic fragmentation patterns that can be used for selective ion monitoring (SIM) or multiple reaction monitoring (MRM), further increasing the selectivity and sensitivity of the analysis.
An improved derivatization protocol for alkylphenol ethoxylates using HFBA with triethylamine as a base in hexane has been reported to be completed within 30 minutes at 50°C. scielo.org.za This method was shown to be effective for the simultaneous derivatization of various alkylphenol ethoxylates. scielo.org.za Such a protocol could be readily adapted for the analysis of this compound, offering a robust and sensitive method for its determination in complex environmental or biological matrices. The resulting heptafluorobutyryl ester of this compound would be expected to have excellent chromatographic properties and a significantly lower limit of detection compared to its underivatized form.
Future Research Directions and Emerging Areas in 2 4 1,1 Dimethylpropyl Phenoxy Ethanol Chemistry
Development of Sustainable and Efficient Synthetic Routes
Traditional synthesis of phenoxyethanols often involves the reaction of a phenolate (B1203915) with an ethylene (B1197577) halohydrin or ethylene oxide. google.com While effective, these methods can present environmental and safety challenges. Future research is increasingly focused on developing greener and more efficient synthetic pathways.
Biocatalysis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry, offering high selectivity and mild reaction conditions. chemistryviews.org Future investigations could explore the use of specific enzymes, such as lipases or etherases, for the synthesis of 2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol. A potential biocatalytic route could involve the enzymatic esterification or transesterification of 4-(1,1-dimethylpropyl)phenol with an appropriate ethanol (B145695) derivative. Research in this area would focus on identifying suitable enzymes, optimizing reaction conditions (e.g., temperature, pH, solvent), and developing robust immobilization techniques to enhance catalyst reusability. researchgate.netfrontiersin.org
Advanced Catalytic Systems: The development of novel catalysts can significantly improve the efficiency and sustainability of chemical processes.
Phase-Transfer Catalysis (PTC): This technique can enhance reaction rates and yields in biphasic systems, reducing the need for harsh solvents and high temperatures. Research could focus on the application of PTC for the etherification of 4-(1,1-dimethylpropyl)phenol with ethylene oxide or a derivative, exploring various catalysts for optimal performance.
Micellar Catalysis: Performing reactions in aqueous micellar solutions can offer a green alternative to organic solvents. nih.govsciencepublishinggroup.com The hydrophobic core of micelles can solubilize the organic reactants, facilitating the reaction. Future studies could investigate the synthesis of this compound in the presence of designer surfactants that promote efficient reaction kinetics. nih.govcapes.gov.br
Ultrasound-Assisted Synthesis: The application of ultrasonic irradiation can accelerate reaction rates and improve yields in various organic transformations. researchgate.netservice.gov.uk Investigating the sonochemical synthesis of this compound could lead to reduced reaction times and energy consumption. nih.gov
Table 1: Potential Sustainable Synthetic Methods for this compound
| Method | Potential Advantages | Key Research Areas |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Enzyme screening, reaction optimization, catalyst immobilization. |
| Phase-Transfer Catalysis | Increased reaction rates, use of milder conditions. | Catalyst design, optimization of reaction parameters. |
| Micellar Catalysis | Use of water as a solvent, reduced environmental impact. | Surfactant design, understanding micellar effects on reaction kinetics. |
| Ultrasound-Assisted Synthesis | Accelerated reaction rates, reduced energy consumption. | Optimization of ultrasonic parameters, scale-up studies. |
Advanced Understanding of Structure-Reactivity Relationships
A deeper understanding of the relationship between the molecular structure of this compound and its chemical reactivity is essential for predicting its behavior and designing new applications.
Computational Chemistry and QSAR: Quantitative Structure-Activity Relationship (QSAR) studies and other computational methods are powerful tools for elucidating these relationships. nih.govgoogle.com Future research could involve:
Density Functional Theory (DFT) Calculations: To model the electronic structure, molecular orbitals (HOMO-LUMO), and electrostatic potential of the molecule. cleaninginstitute.org This can provide insights into its reactivity, stability, and potential interaction with other molecules. sciencepublishinggroup.com
QSAR Modeling: By correlating structural descriptors with observed properties (e.g., reactivity, biological activity), QSAR models can be developed to predict the behavior of related compounds. nih.gov This would be valuable for designing new derivatives with tailored properties.
Spectroscopic and Analytical Studies: Advanced spectroscopic techniques can provide detailed information about the molecule's structure and how it influences its reactivity. wur.nlpeerj.com Future work could employ techniques like 2D NMR and mass spectrometry to analyze reaction intermediates and byproducts, providing a more complete picture of its chemical transformations.
Novel Applications in Specialized Chemical Formulations
While this compound is used in fragrances and as a general solvent, there is potential for its application in more specialized formulations. sigmaaldrich.com
Agrochemical Formulations: Phenoxyethanol (B1677644) derivatives have been explored for use in agrochemical formulations. Future research could investigate the potential of this compound as a solvent, adjuvant, or co-formulant in pesticide or herbicide formulations, potentially enhancing the stability or efficacy of the active ingredients.
Coatings and Polymers: The properties of this compound, such as its boiling point and solvency, suggest its potential use as a coalescing agent in waterborne coatings or as a flow modifier in polymer processing. google.com Research in this area would involve evaluating its performance in various polymer systems and its effect on the final properties of the material.
Specialized Industrial Solvents and Lubricants: The unique combination of a bulky alkyl group and a polar ethoxy chain could impart desirable properties for use in high-performance lubricants or specialized cleaning formulations. Further studies are needed to explore its solubility characteristics, thermal stability, and compatibility with other components in such formulations.
Comprehensive Environmental Impact and Remediation Research
Understanding the environmental fate and developing effective remediation strategies for this compound and related compounds is of paramount importance.
Biodegradation Pathways: As an alkylphenol ethoxylate, this compound is expected to undergo biodegradation in the environment. nih.govcapes.gov.br Research should focus on identifying the specific microbial strains capable of degrading it and elucidating the metabolic pathways. researchgate.net This includes identifying potential persistent or more toxic intermediates that may be formed during biodegradation. nih.govcleaninginstitute.org
Advanced Remediation Technologies:
Phytoremediation: This eco-friendly technology uses plants to remove, degrade, or stabilize contaminants in soil and water. Future research could assess the potential of specific plant species to uptake and metabolize this compound, and the role of associated rhizosphere microorganisms in its degradation.
Advanced Oxidation Processes (AOPs): AOPs, such as catalytic wet peroxide oxidation (CWPO), are effective in degrading recalcitrant organic pollutants. Studies could investigate the efficacy of various AOPs for the complete mineralization of this compound in contaminated water.
Table 2: Potential Environmental Research and Remediation Strategies
| Research Area | Focus | Potential Outcomes |
| Biodegradation | Identification of degrading microorganisms and metabolic pathways. | Understanding of environmental persistence and potential for bioremediation. |
| Phytoremediation | Screening of plant species for uptake and degradation. | Development of green technologies for soil and water cleanup. |
| Advanced Oxidation Processes | Efficacy of different AOPs for mineralization. | Design of effective water treatment systems for this compound. |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol, and how do they influence experimental design?
- Answer: The compound’s solubility, density, and stability are critical for experimental reproducibility. For instance, its slight solubility in water (similar to structurally related alcohols like 1-(4-Methylphenyl)ethanol ) necessitates the use of polar aprotic solvents (e.g., DMSO) in biological assays. Density (~0.98 g/cm³, inferred from analogs ) affects phase separation in extraction protocols. Stability under varying pH and temperature conditions should be validated via accelerated degradation studies .
Q. How can researchers optimize synthesis routes for this compound?
- Answer: Synthesis may involve Williamson etherification, leveraging phenolic precursors and haloalkanes. Reductive or oxidative steps (e.g., NaBH₄ for alcohol intermediates ) require inert atmospheres to prevent side reactions. Reaction progress can be monitored via TLC or HPLC, with purification using column chromatography (silica gel, hexane/ethyl acetate gradients) .
Q. What analytical methods are recommended for purity assessment and impurity profiling?
- Answer: High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are essential for structural confirmation. Impurities (e.g., unreacted phenolic precursors) can be quantified via reverse-phase HPLC with UV detection at 254 nm . Gas chromatography-mass spectrometry (GC-MS) is suitable for volatile byproducts .
Advanced Research Questions
Q. How do structural modifications of this compound impact its bioactivity?
- Answer: Structure-activity relationship (SAR) studies should focus on substituents at the phenoxy group. For example, replacing the tert-pentyl group with electron-withdrawing moieties (e.g., fluorine ) may alter binding affinity in antimicrobial assays. Computational docking (e.g., AutoDock Vina) can predict interactions with biological targets like enzymes or receptors .
Q. What computational approaches are available to model environmental degradation pathways of this compound?
- Answer: Density functional theory (DFT) can predict hydrolysis or photolysis pathways by calculating bond dissociation energies. Quantitative Structure-Property Relationship (QSPR) models, trained on analogs like propargite degradates , estimate biodegradation half-lives in soil or aquatic systems .
Q. How can researchers resolve contradictions in toxicity data for this compound?
- Answer: Discrepancies in LD₅₀ values (e.g., >2,000 mg/kg in oral studies vs. potential ecotoxicity ) may arise from species-specific metabolism or assay conditions. Tiered testing—starting with in vitro cytotoxicity (e.g., HepG2 cells) followed by in vivo models—is recommended. Cross-validate results using OECD guidelines for chemical safety .
Q. What experimental strategies are effective for studying its metabolites in biological systems?
- Answer: Radiolabeled isotopes (e.g., ¹⁴C at the ethanol moiety) enable tracking in metabolic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies phase I/II metabolites (e.g., glucuronides). For environmental metabolites, use high-resolution orbitrap MS to detect sulfite derivatives or hydroxylated intermediates .
Methodological Notes
- Safety Protocols: Despite low acute toxicity (LD₅₀ >2,000 mg/kg ), handle with PPE (gloves, goggles) due to potential irritancy from phenolic analogs .
- Data Validation: Cross-reference spectral data with databases like PubChem or EPA DSSTox to ensure consistency.
- Regulatory Compliance: Adhere to REACH guidelines for environmental risk assessments, particularly for aquatic toxicity testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
